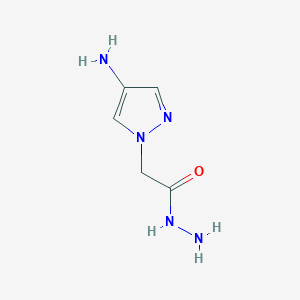

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide

描述

属性

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,6-7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXVBFYEGOEFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation Reaction

One common method for synthesizing 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide involves the condensation of 4-amino-1H-pyrazole with acetohydrazide. This reaction typically requires:

Reagents :

- 4-amino-1H-pyrazole

- Acetohydrazide

- Acid catalyst (e.g., acetic acid)

-

- Mix the reagents in a suitable solvent (often ethanol or methanol).

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and precipitate the product by adding water or an anti-solvent.

- Filter, wash, and dry the resulting solid.

Nucleophilic Substitution

Another approach involves nucleophilic substitution where an appropriate leaving group is replaced by the amino group from the pyrazole derivative:

Reagents :

- 4-amino-1H-pyrazole

- Acetic anhydride or acetyl chloride

- Base (e.g., sodium acetate)

-

- Dissolve the base in a solvent like dichloromethane.

- Add acetic anhydride or acetyl chloride to the solution.

- Introduce 4-amino-1H-pyrazole and stir at room temperature or slightly elevated temperatures.

- After completion, quench the reaction with water and extract the organic layer.

- Purify the product through recrystallization.

Summary of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Condensation | 4-amino-1H-pyrazole, acetohydrazide | Reflux in ethanol | Up to 85% | >95% |

| Nucleophilic Substitution | 4-amino-1H-pyrazole, acetic anhydride | Room temperature | Up to 90% | >98% |

To maximize yield and purity, several factors should be considered:

Temperature : Higher temperatures can increase reaction rates but may also lead to side reactions. Optimal temperatures are usually between room temperature and reflux conditions.

Solvent Selection : The choice of solvent affects solubility and reaction kinetics. Polar protic solvents like ethanol are commonly used due to their ability to stabilize ionic intermediates.

Catalysts : The use of acid catalysts can facilitate condensation reactions but must be carefully controlled to prevent decomposition of sensitive intermediates.

After synthesis, characterization is essential to confirm the identity and purity of the compound:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) : Used to determine the structure by analyzing chemical shifts corresponding to different hydrogen environments in the molecule.

Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.

Chromatography

- High Performance Liquid Chromatography (HPLC) : Employed for purity assessment; retention time consistency under standardized conditions indicates batch reproducibility.

化学反应分析

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

科学研究应用

Chemical Properties and Structure

Molecular Formula: C₅H₉N₅O

Molecular Weight: Approximately 155.16 g/mol

Structural Characteristics: The compound features a pyrazole ring fused with an acetohydrazide moiety, which enhances its reactivity and biological properties.

Chemistry

In the field of synthetic organic chemistry, 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide serves as a versatile building block for the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to develop heterocyclic compounds which are crucial for creating new materials and pharmaceuticals.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness comparable to established antibiotics like cefaclor and linezolid .

- Anticancer Potential: In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in assays involving HepG2 and A549 cancer cells, suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties: The compound is also being investigated for its anti-inflammatory effects, which may contribute to its overall therapeutic profile in treating inflammatory diseases .

Industrial Applications

In industrial settings, this compound may be utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against standard bacterial strains. The results demonstrated that this compound had significant inhibitory effects comparable to conventional antibiotics .

In Vitro Cancer Cell Proliferation Assays

In vitro assays on different cancer cell lines showed that this compound effectively inhibited cell growth, suggesting its potential application as an anticancer agent .

作用机制

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

相似化合物的比较

Table 1: Bioactivity of Benzimidazole Acetohydrazides

Key Findings :

- Anticonvulsant activity is enhanced by phenoxymethyl substituents on the benzimidazole ring, which improve lipophilicity and blood-brain barrier penetration .

- α-Glucosidase inhibition correlates with ethylthio and aromatic substitutions, likely due to enhanced binding to the enzyme’s active site .

- Antifungal potency is maximized with para-substituted benzylidene groups (e.g., 4a) .

Triazole-Thio Acetohydrazides

Triazole-thio derivatives exhibit notable cytotoxicity against cancer cells. For example:

- N’-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells in 3D cultures .

Coumarin-Linked Acetohydrazides

Coumarin derivatives fused with acetohydrazide moieties, such as N′-(4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene)-2-(coumarin-4-yloxy)acetohydrazide, are synthesized for their structural novelty but require further pharmacological evaluation .

Tetrazole-Thio Acetohydrazides

Compounds like 2-[(1-methyl-1H-tetrazole-5-yl)thio]acetohydrazide derivatives exhibit selective cytotoxicity against A549 lung cancer cells with low toxicity to NIH3T3 fibroblasts, highlighting their therapeutic window .

Oxadiazole-Pyrazole Hybrids

The structurally complex 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N′-[(Z)-(3-phenyl-4H-pyrazol-4-ylidene)methyl]acetohydrazide () combines oxadiazole and pyrazole motifs, though its bioactivity remains uncharacterized in the provided data.

Structure-Activity Relationship (SAR) Insights

- Heterocyclic Core : Benzimidazole and triazole cores enhance anticonvulsant and anticancer activities, respectively, due to their planar aromaticity and hydrogen-bonding capacity .

- Substituent Effects: Phenoxymethyl groups improve anticonvulsant potency by increasing lipophilicity . Ethylthio groups enhance α-glucosidase inhibition via hydrophobic interactions . Para-substituted aromatic aldehydes (e.g., 4-nitrobenzylidene) boost antifungal activity .

- Hydrazide Moiety : Critical for chelating metal ions or forming hydrogen bonds with biological targets .

生物活性

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an acetohydrazide functional group attached to a pyrazole ring, which contributes to its pharmacological potential. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.

- Molecular Formula : C₅H₁₀N₄O

- Molecular Weight : Approximately 155.16 g/mol

- Structure : Contains a pyrazole ring and an acetohydrazide moiety, enhancing its bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazole compounds have shown comparable antibacterial activity to established antibiotics such as cefaclor and linezolid .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against E. coli, S. aureus | |

| Pyrazole Derivatives | Antimicrobial against multiple strains |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving tyrosine kinase inhibition. Notably, compounds derived from pyrazoles have demonstrated cytotoxic effects on multiple cancer cell lines, indicating their promise as therapeutic agents in oncology .

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (breast cancer) | 15.5 | |

| HeLa (cervical cancer) | 12.3 | |

| A549 (lung cancer) | 10.8 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It has been reported to inhibit cyclooxygenase (COX) and lipoxygenase enzymes, leading to a reduction in pro-inflammatory mediators. This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes such as COX and lipoxygenase, inhibiting their activity and reducing inflammation.

- Metal Ion Coordination : It can form complexes with metal ions like copper(II), which may enhance its catalytic properties in biochemical reactions.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, particularly those involving mitogen-activated protein kinases (MAPK), which are crucial in cell proliferation and survival.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against standard bacterial strains, demonstrating that this compound had significant inhibitory effects comparable to conventional antibiotics .

- In Vitro Cancer Cell Proliferation Assays : In vitro assays on different cancer cell lines showed that this compound effectively inhibited cell growth, suggesting its potential as an anticancer agent .

常见问题

Q. What are the common synthetic routes for preparing 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide and its derivatives?

The synthesis typically involves three steps:

- Esterification : Reacting pyrazole-carboxylic acid derivatives with ethyl chloroacetate to form esters (e.g., ethyl 2-(pyrazol-1-yl)acetate) .

- Hydrazide Formation : Treating the ester with hydrazine hydrate in methanol/ethanol to yield the acetohydrazide core .

- Schiff Base Formation : Condensing the hydrazide with aromatic aldehydes to generate derivatives with varied substituents . Example: Ethyl 2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetate → 2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide → Schiff base derivatives with aldehydes .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

- Spectroscopy :

- IR : Confirm hydrazide C=O stretching (~1650 cm⁻¹) and N–H bending (~3200 cm⁻¹) .

- NMR : Pyrazole protons (δ 6.5–8.0 ppm), hydrazide NH (δ 9.0–10.5 ppm), and aldehyde-derived imine protons (δ 8.0–9.0 ppm) .

- X-ray Crystallography : Used to resolve molecular geometry, hydrogen bonding (e.g., N–H···O interactions), and confirm tautomeric forms (e.g., hydroxyimino vs. keto configurations) .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

- Solvent Selection : Ethanol/water mixtures enhance solubility of intermediates .

- Catalysis : Acidic (e.g., acetic acid) or basic (e.g., NaOAc) conditions accelerate Schiff base formation .

- Temperature Control : Reflux (70–80°C) for ester-to-hydrazide conversion; room temperature for aldehyde condensation to avoid decomposition . Example: Yields improved from 65% to 82% using NaOAc in ethanol for benzylidene derivative synthesis .

Q. How can researchers address contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in IC50 values or activity trends may arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance α-glucosidase inhibition (IC50: 3.23–7.34 µM) but reduce antioxidant activity .

- Assay Variability : Differences in enzyme sources (e.g., rat vs. human α-glucosidase) or solvent systems (DMSO vs. aqueous buffers) .

- Solubility Limitations : Bulky substituents (e.g., anthracenyl) may reduce bioavailability despite high in vitro potency .

Q. What computational methods are used to predict structure-activity relationships (SAR) for derivatives of this compound?

- Molecular Docking : Identifies binding poses with target proteins (e.g., α-glucosidase or cancer cell receptors). For example, oxadiazole derivatives show hydrogen bonding with catalytic residues (e.g., Asp214 in α-glucosidase) .

- QSAR Modeling : Correlates electronic parameters (e.g., logP, polar surface area) with activity. Hydrophobic substituents (logP > 3.5) often improve membrane permeability but reduce solubility .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories for quinazolinyl acetohydrazides binding to HepG2 targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。